Benzyl N-(3-methylpyridin-2-yl)carbamate
Description
Contextualization of Benzyl (B1604629) N-(3-methylpyridin-2-yl)carbamate within Modern Organic Chemistry Research
Benzyl N-(3-methylpyridin-2-yl)carbamate is a specific molecule within the broader family of pyridyl carbamates. Its structure combines a benzyl carbamate (B1207046) group with a 3-methylpyridine (B133936) moiety. The benzyl carbamate portion is often used in organic synthesis as a protecting group for amines. wikipedia.org The 2-amino-3-methylpyridine (B33374) structural unit is a recognized active pharmaceutical ingredient (API) and is utilized in the synthesis of polymers and pharmaceuticals. iucr.org The study of molecules like this compound is driven by the desire to create new compounds with specific biological activities. Researchers investigate how the combination of these different chemical parts can lead to new therapeutic properties. mdpi.com
Historical Development and Significance of Related Pyridyl Carbamate Scaffolds in Chemical Science
The history of pyridyl carbamates is linked to the broader history of both pyridine (B92270) and carbamate chemistry. Pyridine was first isolated in the mid-19th century, and its structure was determined a few decades later. nih.gov The carbamate group's journey in pharmaceuticals began with the discovery of physostigmine, a natural methyl carbamate, in 1864. nih.gov Over time, chemists began to synthesize a wide variety of molecules that incorporated both the pyridine ring and the carbamate linker. This has led to the development of numerous compounds with a diverse range of applications. nih.govnih.gov The exploration of pyridyl carbamates continues to be an active area of research, with scientists creating new derivatives and investigating their potential uses. mdpi.comnih.gov
Overview of Key Research Paradigms Relevant to the Chemical Compound
The investigation of this compound and related compounds is guided by several key research principles. A primary focus is on the synthesis of these molecules. mdpi.com Researchers are constantly seeking to develop new and efficient methods for creating these complex structures.
Another important area of study is the characterization of these compounds. This involves determining their exact chemical structure and properties using a variety of analytical techniques. The biological activity of these molecules is also a major area of investigation. mdpi.com Scientists test these compounds to see how they interact with biological systems, with the goal of identifying new therapeutic agents. mdpi.com
Properties of a related compound, Benzyl N-(3-hydroxypropyl)carbamate:
| Property | Value |
|---|---|
| Molecular Formula | HO(CH2)3NHCO2CH2C6H5 |
| CAS Number | 34637-22-4 |
| Molecular Weight | 209.24 |
| Melting Point | 50-53 °C |
Data sourced from Sigma-Aldrich
Scope and Objectives of Academic Inquiry for this compound
The academic study of this compound aims to thoroughly understand its chemical and physical properties. A primary objective is to develop efficient and reliable methods for its synthesis. This includes exploring different starting materials and reaction conditions to optimize the yield and purity of the final product.
Another key goal is the detailed characterization of the compound. This involves using various spectroscopic and analytical techniques to confirm its structure and elucidate its properties. Research in this area also seeks to explore the potential applications of this compound, particularly in the field of medicinal chemistry. This includes investigating its potential as a building block for the synthesis of more complex molecules with potential therapeutic value.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(3-methylpyridin-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-11-6-5-9-15-13(11)16-14(17)18-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDACGQOKFVGNJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Benzyl N 3 Methylpyridin 2 Yl Carbamate
Direct Synthesis Approaches to N-(3-methylpyridin-2-yl)carbamates
Direct synthetic routes to Benzyl (B1604629) N-(3-methylpyridin-2-yl)carbamate and its analogs focus on the efficient construction of the carbamate (B1207046) linkage. These methods include adaptations of classic named reactions, modern coupling techniques, and catalytic carbonylation processes.
Classical Carbamate Formation Reactions (e.g., Curtius Rearrangement Adaptations)
The Curtius rearrangement is a powerful and versatile reaction for converting carboxylic acids into primary amines, ureas, or carbamates via an isocyanate intermediate. nih.govnih.gov This reaction proceeds through the thermal decomposition of an acyl azide (B81097), which rearranges to an isocyanate with the loss of nitrogen gas. wikipedia.org The synthetic utility of this rearrangement is broadened by its tolerance for a wide variety of functional groups and the high stereochemical retention during the rearrangement process. nih.gov
For the synthesis of Benzyl N-(3-methylpyridin-2-yl)carbamate, an adaptation of the Curtius rearrangement would begin with 3-methylpicolinic acid. The process involves the following key steps:
Acyl Azide Formation : The starting carboxylic acid, 3-methylpicolinic acid, is first converted into an active derivative, such as an acid chloride or mixed anhydride. This intermediate is then treated with an azide source, like sodium azide, to form the corresponding acyl azide. Alternatively, reagents like diphenylphosphoryl azide (DPPA) can be used to convert the carboxylic acid to the acyl azide in one pot.
Rearrangement to Isocyanate : Upon gentle heating, the acyl azide undergoes rearrangement, eliminating nitrogen gas to form 3-methylpyridin-2-yl isocyanate.
Nucleophilic Trapping : The in situ generated isocyanate is then trapped with a nucleophile. To obtain the target compound, benzyl alcohol is used as the nucleophile, which attacks the isocyanate to form the stable benzyl carbamate product. wikipedia.orgcommonorganicchemistry.com
This method is highly effective for generating Cbz-protected amines and is frequently employed in the synthesis of complex molecules and natural products. nih.govwikipedia.org
Table 1: Key Reagents in Curtius Rearrangement for Carbamate Synthesis
| Reagent Class | Example Reagent | Role in Reaction |
| Azide Source | Sodium Azide (NaN₃) | Converts acyl halide to acyl azide |
| One-Pot Reagent | Diphenylphosphoryl Azide (DPPA) | Converts carboxylic acid directly to acyl azide |
| Nucleophile | Benzyl Alcohol (BnOH) | Traps the isocyanate intermediate to form a benzyl carbamate |
| Base (optional) | Triethylamine (B128534) (Et₃N) | Used with DPPA to facilitate acyl azide formation |
Coupling Reactions Involving Benzylamine and Pyridine (B92270) Derivatives
A more direct and common approach to forming the carbamate linkage is the coupling of an amine with a chloroformate. This method is a standard procedure for the introduction of the benzyloxycarbonyl (Cbz) protecting group onto an amine. wikipedia.org
In the context of synthesizing this compound, the reaction involves the direct acylation of 2-amino-3-methylpyridine (B33374) with benzyl chloroformate. The reaction is typically carried out under basic conditions to neutralize the hydrochloric acid byproduct.
Reaction Scheme: The nucleophilic exocyclic amino group of 2-amino-3-methylpyridine attacks the electrophilic carbonyl carbon of benzyl chloroformate. A base, such as triethylamine or pyridine, is added to scavenge the HCl that is formed, driving the reaction to completion.
This reaction is generally high-yielding and chemoselective for the amino group, even in the presence of the less nucleophilic pyridine ring nitrogen. The starting material, 2-amino-3-methylpyridine, is a readily available commercial compound. This method is widely used due to its simplicity, reliability, and the availability of starting materials. chemicalbook.com
Palladium-Catalyzed Carbonylation and Related Transformations
Palladium-catalyzed carbonylation reactions represent a modern and efficient strategy for the synthesis of carbonyl-containing compounds, including amides, esters, and carbamates. These reactions typically involve the coupling of an organic halide or triflate, carbon monoxide (CO), and a nucleophile.
A potential pathway for the synthesis of this compound via this methodology could involve the palladium-catalyzed aminocarbonylation of a suitable precursor. For instance, one could envision a reaction involving 2-halo-3-methylpyridine, benzyl alcohol, and a source of ammonia, or more directly, 2-amino-3-methylpyridine with a source that provides both the carbonyl and the benzyloxy group.
A more plausible route is the oxidative carbonylation of 2-amino-3-methylpyridine in the presence of benzyl alcohol. This type of reaction involves a palladium catalyst, an oxidant, and carbon monoxide. The catalytic cycle would likely involve:
Oxidative addition of the amine N-H bond to the Pd(0) center.
Insertion of CO into the Pd-N bond to form a carbamoyl-palladium intermediate.
Nucleophilic attack by benzyl alcohol on the carbamoyl (B1232498) group, followed by reductive elimination to yield the final carbamate product and regenerate the Pd(0) catalyst.
While intramolecular palladium-catalyzed carbonylations of amino alcohols are well-established for synthesizing cyclic carbamates like oxazolidinones, scilit.com intermolecular versions for acyclic carbamate synthesis are also feasible and offer a direct route using CO as a C1 building block. mdpi.com
Protecting Group Chemistry in the Synthesis of Related Carbamates
The benzyl carbamate (Cbz or Z group) is one of the most fundamental and widely used nitrogen protecting groups in organic synthesis, particularly in peptide chemistry. researchgate.net Its stability under a range of conditions and the various methods available for its removal make it a versatile tool for multistep synthesis.
Benzyl Carbamate as a Nitrogen Protecting Group: Formation and Selective Deprotection Strategies
Formation: The most common method for introducing the Cbz group is the reaction of an amine with benzyl chloroformate under basic conditions (the Schotten-Baumann reaction), as described in section 2.1.2. This method is robust and applicable to a wide array of amines, including aminopyridines.
Deprotection Strategies: The Cbz group is valued for its diverse deprotection options, which allows for orthogonality with other protecting groups. researchgate.netug.edu.pl
Catalytic Hydrogenolysis: This is the most common and mildest method for Cbz cleavage. The protected amine is treated with hydrogen gas (H₂) in the presence of a palladium catalyst (usually Pd on carbon). The reaction cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide. This method is clean and efficient but is incompatible with functional groups that are also reduced by hydrogenation, such as alkenes, alkynes, or some sulfur-containing groups.
Acidolysis: Strong acids such as HBr in acetic acid can cleave the Cbz group. This method proceeds via a different mechanism and is useful when hydrogenolysis is not viable. However, it involves harsh, corrosive conditions that may not be suitable for sensitive substrates.
Other Reductive Methods: Transfer hydrogenation (e.g., using ammonium (B1175870) formate (B1220265) or cyclohexene (B86901) as the hydrogen source with a Pd catalyst) is another mild reductive cleavage method that avoids the need for gaseous hydrogen. Dissolving metal reductions (e.g., Na in liquid NH₃) can also be used but are less common.
Table 2: Comparison of Cbz Deprotection Methods
| Method | Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | H₂, Pd/C | Very mild, clean byproducts (toluene, CO₂) | Incompatible with reducible functional groups (alkenes, alkynes) |
| Acidolysis | HBr in Acetic Acid | Effective when hydrogenation fails | Harsh, corrosive conditions, not suitable for acid-sensitive groups |
| Transfer Hydrogenation | Ammonium Formate, Pd/C | Avoids use of H₂ gas, mild conditions | Can be slower than direct hydrogenation |
Chemo- and Regioselectivity in Protection/Deprotection Sequences for Pyridyl Carbamates
When applying protecting group strategies to molecules like 2-amino-3-methylpyridine, selectivity becomes a critical consideration. wikipedia.org
Regioselectivity: The 2-amino-3-methylpyridine scaffold contains two different nitrogen atoms: the exocyclic amino nitrogen (N-H₂) and the endocyclic pyridine ring nitrogen. The exocyclic amino group is significantly more nucleophilic and less sterically hindered than the sp²-hybridized ring nitrogen. Consequently, in acylation reactions with reagents like benzyl chloroformate, the reaction occurs with high regioselectivity at the amino group. The pyridine nitrogen typically only reacts under more forcing conditions or with specific reagents designed for pyridinium (B92312) salt formation. Studies on the coordination chemistry of 2-amino-3-methylpyridine show that while the ring nitrogen can coordinate to metal centers, the exocyclic amine often participates in bridging or hydrogen bonding. mdpi.com
Chemoselectivity: Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the case of forming this compound from 2-amino-3-methylpyridine, the primary competing functional group is the pyridine nitrogen. As discussed, the inherent difference in nucleophilicity ensures high chemoselectivity for N-acylation of the amino group.
In more complex derivatives of this scaffold, other functional groups (e.g., hydroxyl, carboxyl) would require their own protection strategy. The choice of protecting groups must be "orthogonal," meaning each can be removed under specific conditions without affecting the others. researchgate.net For instance, if a hydroxyl group were present, it could be protected as a silyl (B83357) ether (removable with fluoride) or a benzyl ether (removable by hydrogenolysis, concurrently with the Cbz group). The stability of the Cbz group to acidic and basic conditions (that might cleave silyl or ester groups, respectively) makes it a valuable component in such orthogonal protection schemes.
Green Chemistry Approaches in this compound Synthesis
The synthesis of carbamates, including this compound, has traditionally relied on reagents like benzyl chloroformate, which is derived from the highly toxic and hazardous chemical phosgene (B1210022). wikipedia.orggoogle.com Green chemistry principles drive the development of alternative pathways that minimize or eliminate the use of such dangerous substances, reduce waste, and improve energy efficiency.
A primary focus of green carbamate synthesis is the replacement of phosgene and its derivatives. researchgate.net One of the most promising and environmentally benign alternatives is the utilization of carbon dioxide (CO₂) as a C1 building block. rsc.org CO₂ is an abundant, non-toxic, and inexpensive feedstock. organic-chemistry.org A notable green method is the three-component coupling reaction involving an amine (2-amino-3-methylpyridine), carbon dioxide, and a benzyl halide (e.g., benzyl chloride or bromide). google.comorganic-chemistry.org This reaction is typically facilitated by a base, such as cesium carbonate, and can proceed under mild conditions, offering a direct and safer route to the target carbamate. organic-chemistry.orgacs.org
Another phosgene-free approach employs urea (B33335) as a stable and safe carbonyl source for the carbamoylation of amines and alcohols. rsc.orgorganic-chemistry.org This method often utilizes a reusable solid catalyst, such as a mixed metal oxide like TiO₂–Cr₂O₃/SiO₂, which can provide high yields of N-substituted carbamates. rsc.org The use of a heterogeneous catalyst simplifies product purification and allows for catalyst recycling, further enhancing the green credentials of the process. researchgate.netrsc.org
More advanced, one-pot procedures have also been developed. For instance, a green variant of the Hofmann rearrangement can convert a primary amide (in this case, the corresponding benzamide (B126) of 3-methylpyridin-2-amine) into the desired carbamate. mdpi.com This process can use greener oxidants like oxone in the presence of a chloride source, avoiding the use of more hazardous reagents typically associated with this rearrangement. mdpi.com
The following table provides a comparative overview of a traditional synthetic approach versus a potential green alternative for the synthesis of this compound.
| Parameter | Traditional Method (Benzyl Chloroformate) | Green Alternative (CO₂-Based) |
|---|---|---|
| Carbonyl Source | Benzyl Chloroformate (Phosgene derivative) wikipedia.org | Carbon Dioxide (CO₂) rsc.org |
| Reagent Toxicity | High (lachrymator, derived from highly toxic phosgene) wikipedia.orgcommonorganicchemistry.com | Low (CO₂ is non-toxic) organic-chemistry.org |
| Primary Byproduct | Hydrochloric Acid (HCl) wikipedia.org | Inorganic Salt (e.g., Cesium Halide) organic-chemistry.orgacs.org |
| Reaction Conditions | Often requires base to neutralize HCl, may use organic solvents. commonorganicchemistry.comresearchgate.net | Mild temperature and atmospheric pressure possible. acs.org |
| Atom Economy | Poor due to HCl byproduct. | High, as CO₂ is incorporated directly. |
Scalability and Efficiency Considerations in Synthetic Route Design
When transitioning a synthetic route from laboratory scale to industrial production, scalability and efficiency are paramount. The design of a commercially viable process for this compound must carefully evaluate reagent cost, process safety, throughput, and waste management.
In contrast, green chemistry approaches often present significant advantages in scalability and efficiency.
Safety and Reagent Handling : Methods utilizing carbon dioxide or urea as the carbonyl source eliminate the primary hazards associated with phosgene derivatives. rsc.orgrsc.org This simplifies reactor design and safety protocols, reducing capital and operational costs.
Efficiency Metrics : The efficiency of a process can be quantified by metrics such as yield, atom economy, and Process Mass Intensity (PMI), which measures the total mass of materials used to produce a certain mass of product. Phosgene-free routes, particularly those using CO₂, exhibit superior atom economy as the entire CO₂ molecule is incorporated into the product. organic-chemistry.org This, combined with the potential for high yields, can lead to a significantly lower PMI by reducing waste. rsc.orgnih.gov
Catalysis and Process Intensification : The use of recoverable and reusable heterogeneous catalysts in urea-based methods is a key advantage for industrial-scale operations. rsc.org It simplifies downstream processing by allowing for easy separation of the catalyst from the product stream, reduces catalyst cost over the long term, and minimizes catalyst-derived waste. researchgate.net Additionally, modern process intensification technologies, such as continuous flow chemistry, can offer enhanced safety and control over reaction parameters, particularly for reactions that are exothermic or involve unstable intermediates. beilstein-journals.org Flow processes can lead to higher throughput and more consistent product quality, making them an attractive option for scaling up carbamate synthesis. beilstein-journals.org
The following table summarizes key considerations for different synthetic strategies.
| Consideration | Benzyl Chloroformate Route | CO₂-Based Route | Urea-Based Route |
|---|---|---|---|
| Reagent Hazard | High | Low | Low |
| Atom Economy | Poor | Excellent | Good |
| Catalyst Reusability | Not applicable (stoichiometric) | Applicable (some methods) | High (with solid catalysts) rsc.org |
| Typical Yields | Good to Excellent orgsyn.org | Good to Excellent google.com | Excellent rsc.org |
| Waste Stream | Corrosive (HCl), organic solvents | Inorganic salts, organic solvents | Minimal, especially with catalyst recycling |
| Scalability | Challenging due to safety | Favorable | Favorable |
Chemical Reactivity and Mechanistic Investigations of Benzyl N 3 Methylpyridin 2 Yl Carbamate and Analogues
Reactivity of the Carbamate (B1207046) Moiety
The carbamate group, an ester of carbamic acid, is a key functional group that dictates a significant portion of the molecule's chemical behavior. Its reactivity is influenced by the electronic properties of both the benzyl (B1604629) and the 3-methylpyridin-2-yl substituents.
The hydrolysis of carbamates can proceed through different mechanisms depending on the reaction conditions, such as pH. In acidic or neutral media, the hydrolysis of carbamates like Benzyl N-(3-methylpyridin-2-yl)carbamate is generally slow. However, under basic conditions, the rate of hydrolysis increases significantly.
The mechanism of basic hydrolysis of N-aryl carbamates often involves a two-step process. The initial step is the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the carbamate, forming a tetrahedral intermediate. This is followed by the departure of the leaving group. For this compound, the leaving group would be the 3-methylpyridin-2-amino anion. The stability of this leaving group plays a critical role in the reaction kinetics.
Kinetic studies on related N-aryl carbamates have shown that the rate of hydrolysis is dependent on the concentration of the hydroxide ion. In some cases, a second-order dependence on the hydroxide concentration is observed, suggesting a mechanism involving a base-catalyzed deprotonation of the tetrahedral intermediate to form a dianionic species. This is particularly noted for carbamates with electron-withdrawing groups on the aryl ring, which would stabilize the negative charge on the nitrogen of the leaving group.
For instance, studies on the hydrolysis of quinolinyl N,N-dimethylcarbamates have demonstrated a quadratic dependence of the rate constant on the hydroxide concentration, indicating a mechanism that involves the formation of a dianionic tetrahedral intermediate at high hydroxide concentrations. researchgate.net At lower hydroxide concentrations, a specific-base catalyzed addition-elimination mechanism is more prevalent. researchgate.net
Table 1: Postulated Mechanistic Steps in the Basic Hydrolysis of this compound
| Step | Description |
| 1 | Nucleophilic attack of hydroxide ion on the carbamate carbonyl carbon. |
| 2 | Formation of a tetrahedral intermediate. |
| 3 | Base-catalyzed deprotonation of the tetrahedral intermediate (at high [OH⁻]). |
| 4 | Formation of a dianionic intermediate. |
| 5 | Elimination of the 3-methylpyridin-2-amino anion. |
| 6 | Protonation of the leaving group to form 3-methyl-2-aminopyridine. |
This table is based on general mechanisms for N-aryl carbamate hydrolysis and may not represent the specific findings for this compound due to a lack of direct studies.
Reductive cleavage of the C–N bond in N-aryl carbamates offers a valuable synthetic route for the deprotection of amines or the formation of arenes. Various transition-metal-catalyzed methods have been developed for this purpose. Nickel-catalyzed reductive cleavage has been shown to be effective for a variety of aromatic amides and carbamates, converting the C(aryl)–N bond into C–H or C–B bonds using hydroborane or diboron (B99234) reagents, respectively. acs.org This process can be chemoselective, leaving C–N bonds of amines intact while cleaving those of amides and carbamates. acs.org
The synthetic utility of this reaction lies in its ability to serve as a strategic disconnection in the synthesis of complex molecules. For example, the Boc-protected aryl amine, a common structural motif, can undergo this cleavage despite the steric bulk of the Boc group. acs.org
Another method for the reductive cleavage of aryl O-carbamates to phenols involves the use of the Schwartz reagent (Zirconocene chloride hydride). organic-chemistry.orgfigshare.com This method is mild, efficient, and tolerates a wide range of functional groups. organic-chemistry.orgfigshare.com It can be performed directly or through an economical in situ procedure. organic-chemistry.orgfigshare.com This approach is particularly useful in conjunction with directed ortho metalation (DoM) strategies, enabling the synthesis of highly substituted aromatic and heteroaromatic compounds. organic-chemistry.org
Table 2: Examples of Reductive Cleavage Reactions of Carbamates
| Catalyst/Reagent | Substrate Type | Product | Reference |
| Ni(cod)₂/PCy₃, HSiMe(OMe)₂ | Aromatic Amides and Carbamates | Arenes | acs.org |
| Schwartz Reagent | Aryl O-Carbamates | Phenols | organic-chemistry.orgfigshare.com |
Transcarbamoylation, or the transfer of a carbamoyl (B1232498) group from one molecule to another, is a reaction that has gained attention in the context of dynamic covalent chemistry and the reprocessing of polyurethane materials. researchgate.net This reaction typically occurs at elevated temperatures and can be catalyzed. researchgate.net In the case of this compound, a transcarbamoylation reaction would involve the transfer of the benzyl carbamoyl group to another nucleophile, such as an alcohol or an amine.
The selectivity of transcarbamoylation reactions is influenced by the nature of the nucleophile and the reaction conditions. The equilibrium of the reaction can be shifted by using an excess of the new nucleophile or by removing one of the products. While the thermal cracking of carbamates to isocyanates and alcohols is a known process, transcarbamoylation can also proceed through an associative mechanism, particularly in the presence of a catalyst. researchgate.netmdpi.com
The complex-induced proximity effect (CIPE) has been shown to be crucial in certain intramolecular rearrangements of carbamates, particularly those involving a 2-pyridyl group. nih.gov This effect can facilitate the transfer of a carbonyl group, leading to the synthesis of unnatural α-amino acids. nih.gov This suggests that the pyridine (B92270) nitrogen in this compound could play a role in mediating intramolecular reactions of the carbamate moiety.
Reactivity of the Pyridine Nucleus
The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic reagents.
Pyridine itself is generally unreactive towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. youtube.com Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, further deactivating the ring. When EAS does occur on pyridine, it typically directs the incoming electrophile to the 3-position (meta-position). youtube.com
In the case of this compound, the presence of the methyl group at the 3-position and the carbamate group at the 2-position will influence the regioselectivity of any potential EAS reaction. The methyl group is an activating, ortho-, para-directing group, while the N-carbamate group is generally considered an activating, ortho-, para-directing group. However, the strong deactivating effect of the pyridine nitrogen is likely to dominate.
Computational studies on the nitration of pyridine derivatives have shown that these reactions proceed through a stepwise polar mechanism involving the formation of a tetrahedral cation intermediate. rsc.org The activation energies for these reactions are generally high, especially for the protonated species. rsc.org For substituted pyridines, the regioselectivity is a complex interplay of the electronic effects of the substituents and the inherent reactivity of the pyridine ring.
Pyridine and its derivatives are more susceptible to nucleophilic aromatic substitution (SNA) than benzene (B151609), particularly at the 2- and 4-positions (ortho and para to the nitrogen). stackexchange.comyoutube.comyoutube.com This is because the electronegative nitrogen atom can stabilize the negative charge in the Meisenheimer-like intermediate formed during the reaction. stackexchange.com
For a nucleophilic aromatic substitution to occur, a good leaving group is typically required on the pyridine ring. In this compound, neither the methyl group nor the carbamate group are good leaving groups for a typical SNAr reaction. However, if the pyridine ring were further activated, for example by the presence of a strong electron-withdrawing group or by conversion of the carbamate into a better leaving group, nucleophilic substitution could become more facile.
The Chichibabin reaction is a classic example of nucleophilic aromatic substitution on pyridine, where an amide anion attacks the 2-position, displacing a hydride ion. youtube.comwikipedia.org This highlights the inherent reactivity of the 2-position of the pyridine ring towards strong nucleophiles.
Table 3: General Reactivity Patterns of the Pyridine Nucleus
| Reaction Type | Reactivity of Pyridine | Preferred Position(s) | Influencing Factors |
| Electrophilic Aromatic Substitution | Low | 3-position (meta) | Ring deactivation by nitrogen, protonation under acidic conditions. |
| Nucleophilic Aromatic Substitution | High (with leaving group) | 2- and 4-positions (ortho, para) | Stabilization of the intermediate by nitrogen, presence of a good leaving group. |
Metal-Catalyzed Cross-Coupling Reactions (e.g., sp3 C-H Arylation Directed by Pyridine)
The pyridine moiety within this compound can function as an effective directing group in metal-catalyzed C-H activation reactions. The nitrogen atom's lone pair can coordinate to a transition metal center, positioning the catalyst for the selective functionalization of specific C-H bonds.
While direct studies on this compound are not prevalent, extensive research on related N-(pyridin-2-yl) amides and similar structures demonstrates the viability of this approach. Palladium-catalyzed reactions, in particular, have been shown to effect the arylation of both sp2 and sp3 C-H bonds. acs.orgacs.org For the target molecule, this directing effect could potentially be exploited for several transformations:
Benzylic C(sp3)-H Arylation: The most likely site for sp3 C-H activation is the benzylic carbon of the benzyl group. The proximity of this bond to the coordinating pyridine nitrogen could facilitate the formation of a palladacycle intermediate, leading to cross-coupling with aryl halides or their equivalents.
Aromatic C(sp2)-H Arylation: The ortho C-H bond of the benzyl ring could also be a target for directed arylation, leading to the formation of biaryl structures.
Pyridine C(sp2)-H Functionalization: Although potentially less favored due to the existing substitution pattern, C-H bonds on the pyridine ring itself could undergo functionalization. Research has shown that palladium-catalyzed C-H arylation of pyridines can occur with high regioselectivity, often at the C3 or C4 positions, influenced by the electronic properties of the ring and substituents. nih.govoup.combeilstein-journals.org
The general mechanism for such transformations involves the coordination of the pyridine nitrogen to a Pd(II) catalyst, followed by cyclometalation via C-H bond cleavage to form a stable five- or six-membered palladacycle. This intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to yield the arylated product and regenerate the active catalyst.
| Reaction Type | Potential C-H Bond Target | Catalyst System (Example) | Coupling Partner | Potential Product |
|---|---|---|---|---|
| Pyridine-Directed C(sp3)-H Arylation | Benzylic C-H | Pd(OAc)₂ | Aryl Iodide | Benzyl (1-aryl-N-(3-methylpyridin-2-yl))carbamate |
| Pyridine-Directed C(sp2)-H Arylation | Benzyl Ring (ortho C-H) | Pd(OAc)₂ | Aryl Bromide | (2-Arylbenzyl) N-(3-methylpyridin-2-yl)carbamate |
| Direct C(sp2)-H Arylation of Pyridine N-Oxide | Pyridine Ring (C4 or C6) | Pd(OAc)₂ | Potassium Aryltrifluoroborate | Benzyl N-(4-aryl-3-methylpyridin-2-yl)carbamate |
Oxidation and Reduction Chemistry of the Pyridine Moiety
The pyridine ring is a versatile heterocycle that can undergo both oxidation and reduction, altering its electronic properties and reactivity.
Oxidation: The nitrogen atom of the pyridine ring is susceptible to oxidation, typically forming a pyridine N-oxide. This transformation is commonly achieved using oxidizing agents such as hydrogen peroxide in acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA). chemtube3d.comarkat-usa.orgumich.edu The formation of the N-oxide has significant electronic consequences:
It increases the electron density at the C2 and C4 positions, making them more susceptible to electrophilic attack.
It activates the C2 and C4 positions toward nucleophilic substitution.
The N-oxide itself can be a useful intermediate, as the oxygen atom can be subsequently removed by deoxygenation agents like zinc dust or phosphorus trichloride. wikipedia.org
The N-oxide of this compound could be a valuable intermediate for further functionalization of the pyridine ring, for instance, in palladium-catalyzed direct arylation reactions which proceed with high site-selectivity on N-oxide substrates. acs.orgrsc.org
Reduction: The pyridine ring can be reduced to piperidine (B6355638) or tetrahydropyridine (B1245486) derivatives. This transformation typically requires catalytic hydrogenation under various conditions. nih.gov
Heterogeneous Catalysis: Catalysts such as rhodium oxide (Rh₂O₃) have been shown to be effective for the hydrogenation of a wide range of unprotected pyridines under mild conditions (e.g., 5 bar H₂, 40 °C). rsc.org
Homogeneous Catalysis: Rhodium and iridium complexes are also used for the transfer hydrogenation of pyridines, often activated as pyridinium (B92312) salts. researchgate.net
Borane-Catalyzed Reduction: A cascade hydroboration/hydrogenation using B(C₆F₅)₃ as a catalyst and a hydrosilane or hydroborane reagent (e.g., HBpin) can reduce substituted pyridines with high efficiency and stereoselectivity. sci-hub.se
These reduction methods offer pathways to saturated heterocyclic analogues of the parent compound, which are of significant interest in medicinal chemistry. The choice of catalyst and conditions can influence the degree of reduction and the stereochemical outcome. rsc.orgacs.org
Reactivity of the Benzyl Moiety
The benzyl group is characterized by the unique reactivity of the benzylic carbon and the aromatic nature of the phenyl ring.
The carbon atom adjacent to the phenyl ring, known as the benzylic position, is particularly reactive. This enhanced reactivity stems from the ability of the aromatic ring to stabilize radical, cationic, and anionic intermediates at this position through resonance. chemistrysteps.comlibretexts.org
Free-Radical Halogenation: The benzylic C-H bonds are significantly weaker than typical sp3 C-H bonds, making them susceptible to free-radical substitution. Benzylic bromination can be selectively achieved using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. chadsprep.comyoutube.comkhanacademy.orgchemistrysteps.com This reaction proceeds via a resonance-stabilized benzylic radical, leading to the formation of Benzyl (1-bromo-N-(3-methylpyridin-2-yl))carbamate.
Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the benzylic carbon. masterorganicchemistry.com Provided there is at least one benzylic hydrogen, the entire alkyl portion (in this case, the single benzylic carbon) is oxidized to a carboxylic acid. chemistrysteps.comlibretexts.org This harsh reaction would cleave the benzyl group from the carbamate, yielding benzoic acid. Milder, more selective oxidation methods could potentially yield the corresponding ketone, though this would require careful selection of reagents. organic-chemistry.orgbeilstein-journals.org
Nucleophilic Substitution: The stability of the benzylic carbocation facilitates Sₙ1 reactions at the benzylic center if a suitable leaving group is present. chemistrysteps.comlibretexts.org Similarly, the benzylic position is relatively unhindered and activated for Sₙ2 reactions. ukzn.ac.za While the carbamate itself is not a good leaving group, conversion of the benzylic alcohol precursor to a halide or tosylate would enable substitution reactions.
Substituents on the phenyl ring can influence the rates of these reactions. Electron-donating groups will further stabilize benzylic carbocations and radicals, accelerating reactions that proceed through these intermediates. Conversely, electron-withdrawing groups will destabilize these intermediates and slow down such reactions.
Typical EAS reactions that could be performed on the benzyl ring include:
Nitration: Using a mixture of nitric acid and sulfuric acid.
Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst.
Friedel-Crafts Alkylation and Acylation: Using an alkyl/acyl halide with a Lewis acid like AlCl₃.
The specific conditions would need to be chosen carefully to avoid side reactions at the other functional groups within the molecule, particularly the basic pyridine nitrogen which could be protonated or coordinate to the Lewis acid catalyst.
Conformational Analysis and Rotational Barriers Affecting Reactivity
The reactivity of this compound is influenced by its conformational preferences, particularly the rotation around the C(carbonyl)-N bond of the carbamate linkage. This rotation is hindered due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the carbonyl group. This gives rise to distinct syn and anti rotamers (conformational isomers).
The energy barrier to this rotation (ΔG‡) is a key parameter that affects the molecule's dynamic behavior and how it interacts with other reagents or catalysts. Studies on analogous N-aryl and N-heteroaryl carbamates have provided significant insight into the factors governing this barrier.
Electronic Effects: The rotational barrier is highly sensitive to the electronic nature of the group attached to the nitrogen atom. nd.eduresearchgate.net Electron-withdrawing groups, such as a phenyl or pyridyl ring, decrease the rotational barrier compared to N-alkyl carbamates. This is because they reduce the electron density on the nitrogen, decrease the lone pair's donation to the carbonyl, and thus reduce the double bond character of the C-N bond. nih.govacs.org
Pyridine vs. Phenyl: An N-(pyridin-2-yl) group is more electron-withdrawing than a phenyl group. Consequently, the C-N rotational barrier in N-(pyridin-2-yl)carbamates is expected to be lower than in analogous N-phenylcarbamates. Studies on N-(2-pyrimidyl)carbamates, which are even more electron-deficient, have shown exceptionally low barriers (<9 kcal/mol). nih.govresearchgate.net
The 3-methylpyridin-2-yl group in the title compound is a strong electron-withdrawing group, which would lead to a relatively low barrier to rotation around the C(carbonyl)-N bond. This increased conformational flexibility could impact reactivity, for example, by influencing the pre-organization of the molecule for chelation in metal-catalyzed reactions.
| Carbamate Type | Example Compound | Rotational Barrier (ΔG‡, kcal/mol) | Reference |
|---|---|---|---|
| N-Alkylcarbamate | Generic N-alkyl | ~16 | nih.gov |
| N-Phenylcarbamate | t-Butyl N-phenyl-N-methylcarbamate | 12.3 | nd.edu |
| N-(Pyridin-2-yl)carbamate | t-Butyl N-methyl-N-(pyridin-2-yl)carbamate | 10.2 | acs.org |
| N-(Pyrimidyl-2-yl)carbamate | t-Butyl N-methyl-N-(pyrimidyl-2-yl)carbamate | <9 | nih.gov |
Stereoselective Transformations Involving Chiral Analogues of the Chemical Compound
Introducing chirality into analogues of this compound opens avenues for stereoselective transformations, where the existing stereocenter dictates the stereochemical outcome of a reaction. The carbamate functionality itself can play a crucial role in directing these reactions through neighboring group participation (NGP). nih.govlibretexts.org
A key example of this is observed in nucleophilic substitution reactions at a chiral center adjacent to the carbamate nitrogen. Research has demonstrated that N-carbamate groups can participate in a double Sₙ2 process. nih.govepfl.ch For an analogue where the benzylic carbon is chiral and bears a leaving group (e.g., a tosylate), the reaction mechanism could proceed as follows:
Intramolecular Attack: The carbonyl oxygen of the carbamate acts as an internal nucleophile, attacking the chiral benzylic center and displacing the leaving group. This first Sₙ2 reaction occurs with inversion of configuration, forming a cyclic oxonium ion intermediate.
External Nucleophilic Attack: An external nucleophile then attacks this activated intermediate. The attack occurs at the former benzylic carbon, opening the cyclic intermediate. This second Sₙ2 reaction also proceeds with inversion of configuration.
Advanced Structural Elucidation and Spectroscopic Analysis of Benzyl N 3 Methylpyridin 2 Yl Carbamate
Single Crystal X-ray Diffraction Studies and Solid-State Structures
No publicly available single-crystal X-ray diffraction data for Benzyl (B1604629) N-(3-methylpyridin-2-yl)carbamate could be located. Therefore, a detailed analysis of its solid-state structure, including conformational preferences, torsional angles, and intermolecular interactions, cannot be provided.
Conformational Preferences and Torsional Angles
Data not available.
Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Data not available.
Polymorphism and Co-crystallization Studies
No published studies on the polymorphism or co-crystallization of Benzyl N-(3-methylpyridin-2-yl)carbamate were found.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Characterization
Comprehensive, advanced NMR spectroscopic data, such as multidimensional NMR (COSY, HSQC, HMBC) and dynamic NMR studies for this compound, are not available in published literature. Consequently, a full assignment and discussion of its complex structural characterization and conformational dynamics in solution are not possible.
Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Full Assignment
Data not available.
Dynamic NMR for Conformational Exchange Studies
Data not available.
Solid-State NMR Spectroscopy
Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure, dynamics, and packing of molecules in the solid phase. nih.gov Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in solid samples, these interactions dominate, leading to broad spectral lines. Techniques such as Cross-Polarization (CP) and Magic-Angle Spinning (MAS) are employed to enhance signal sensitivity and narrow the lines, providing high-resolution spectra of solid materials. nih.gov
For this compound, SSNMR would provide critical insights into its solid-state conformation and intermolecular interactions, which are inaccessible in solution. The ¹³C CP-MAS spectrum is expected to show distinct resonances for each unique carbon atom in the molecule. The chemical shifts in the solid state are highly sensitive to the local electronic environment, which is influenced by crystal packing, hydrogen bonding, and the presence of different conformers or polymorphs. researchgate.net
Polymorphism, the ability of a compound to exist in multiple crystalline forms, can be readily identified by SSNMR. Different polymorphs would yield distinct sets of chemical shifts for the same molecule due to variations in the crystal lattice and intermolecular arrangements. For instance, the carbamate (B1207046) carbonyl carbon is expected to be particularly sensitive to hydrogen bonding interactions involving the N-H group, and its chemical shift could vary significantly between different solid forms.
Table 1: Predicted ¹³C Solid-State NMR Chemical Shift Ranges for this compound
| Carbon Atom Type | Predicted Chemical Shift (δ) Range (ppm) | Notes |
| Pyridine (B92270) Ring Carbons | 110 - 160 | The C2 carbon, bonded to the nitrogen of the carbamate, is expected at the downfield end of this range. The carbon bearing the methyl group will also be distinct. |
| Benzyl Ring Carbons | 125 - 140 | Aromatic carbons will appear in this typical range. The quaternary carbon attached to the CH₂ group will have a lower intensity. |
| Carbamate Carbonyl (C=O) | 150 - 160 | Highly sensitive to hydrogen bonding and local conformation. Different polymorphs could show multiple peaks in this region. |
| Benzylic Methylene (-CH₂-) | 65 - 75 | The chemical shift reflects its attachment to an oxygen atom. |
| Pyridine Methyl (-CH₃) | 15 - 25 | Expected in the typical aliphatic region for a methyl group attached to an aromatic ring. |
High-Resolution Mass Spectrometry and Detailed Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions and the elucidation of complex fragmentation pathways. For this compound (C₁₄H₁₅N₃O₂), the theoretical exact mass of the protonated molecular ion [M+H]⁺ is 258.1237 Da.
Under collision-induced dissociation (CID) conditions, the molecule is expected to undergo fragmentation through several predictable pathways based on the stability of the resulting ions and neutral losses. wikipedia.org The fragmentation is likely initiated at the carbamate linkage and the benzylic position, which are the most labile parts of the molecule.
A primary and highly characteristic fragmentation pathway for benzyl-containing compounds is the cleavage of the benzyl-oxygen bond to form the stable tropylium (B1234903) cation ([C₇H₇]⁺) at m/z 91.0542. nih.gov This is often the base peak in the spectrum. The other part of the molecule would form a carbamic acid intermediate that would readily decarboxylate.
An alternative major pathway involves the cleavage of the N-C(O) bond of the carbamate. This can lead to the formation of the 3-methylpyridin-2-amine cation or subsequent fragments after rearrangement.
A proposed fragmentation pathway is as follows:
Formation of the Tropylium Ion: The most favored cleavage results in the loss of benzyl alcohol or the formation of the tropylium ion.
[C₁₄H₁₅N₃O₂ + H]⁺ → [C₇H₇]⁺ + C₇H₈N₃O₂ (neutral loss)
Loss of CO₂: Decarboxylation is a common fragmentation for carbamates. This can occur after initial cleavage.
[C₁₄H₁₅N₃O₂ + H]⁺ → [C₁₃H₁₆N₃]⁺ + CO₂ (loss of 43.9898 Da)
Cleavage of the Carbamate Linker: Fragmentation can yield the protonated 2-amino-3-methylpyridine (B33374).
[C₁₄H₁₅N₃O₂ + H]⁺ → [C₆H₉N₂]⁺ + C₈H₆O₂ (neutral loss)
Table 2: Predicted HRMS Fragments for this compound
| Proposed Fragment Ion | Chemical Formula | Calculated Exact Mass (m/z) | Description |
| [M+H]⁺ | [C₁₄H₁₅N₃O₂ + H]⁺ | 258.1237 | Protonated molecular ion. |
| [M - C₇H₆O + H]⁺ | [C₇H₁₀N₃O]⁺ | 152.0818 | Ion resulting from the loss of benzaldehyde. |
| [C₆H₈N₂ + H]⁺ | [C₆H₉N₂]⁺ | 109.0760 | Protonated 2-amino-3-methylpyridine, resulting from cleavage of the carbamate C-O bond and H transfer. |
| [C₇H₇]⁺ | [C₇H₇]⁺ | 91.0542 | Tropylium ion, a characteristic fragment of benzyl compounds. Often the base peak. |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Molecular Symmetry
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying functional groups and probing molecular structure. The two techniques are complementary; IR spectroscopy measures changes in dipole moment, while Raman spectroscopy measures changes in polarizability during molecular vibrations.
For this compound, which has low symmetry, most vibrational modes are expected to be active in both IR and Raman spectra. The spectra would be dominated by characteristic vibrations of the N-H, C=O, aromatic rings, and C-O/C-N bonds.
N-H Vibrations: A sharp band corresponding to the N-H stretch of the secondary carbamate group is expected in the 3200-3400 cm⁻¹ region in the IR spectrum. The position of this band can indicate the extent of hydrogen bonding in the solid state.
C=O Vibrations: The carbamate C=O stretching vibration will produce a very strong and characteristic band in the IR spectrum, typically between 1680 and 1720 cm⁻¹. This is one of the most intense bands in the spectrum.
Aromatic Vibrations: C-H stretching vibrations from both the pyridine and benzyl rings will appear above 3000 cm⁻¹. researchgate.net C=C stretching vibrations within the aromatic rings are expected in the 1450-1610 cm⁻¹ region. researchgate.net
C-O and C-N Vibrations: The C-O and C-N stretching vibrations of the carbamate group will appear in the fingerprint region, between 1000 and 1300 cm⁻¹.
Table 3: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity | Notes |
| N-H Stretch | 3200 - 3400 | Medium to Strong | Weak | Position is sensitive to hydrogen bonding. |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong | Arises from both benzyl and pyridine rings. |
| Aliphatic C-H Stretch (CH₂ and CH₃) | 2850 - 3000 | Medium | Medium | Includes symmetric and asymmetric stretches. |
| C=O Stretch (Amide I) | 1680 - 1720 | Very Strong | Medium | Characteristic, intense band for the carbamate carbonyl. |
| Aromatic C=C and C=N Ring Stretches | 1450 - 1610 | Medium to Strong | Strong | Multiple bands expected from both aromatic systems. nih.gov |
| N-H Bend (Amide II) | 1510 - 1550 | Strong | Weak | Coupled vibration involving N-H bending and C-N stretching. |
| C-O Stretch | 1200 - 1300 | Strong | Weak | Associated with the carbamate ester linkage. |
| Aromatic Ring Breathing | ~1000 | Weak | Very Strong | A characteristic Raman band for substituted benzene (B151609) rings. |
Theoretical and Computational Studies of Benzyl N 3 Methylpyridin 2 Yl Carbamate
Quantum Chemical Calculations
Quantum chemical calculations are a fundamental tool for understanding the electronic structure and reactivity of molecules. For Benzyl (B1604629) N-(3-methylpyridin-2-yl)carbamate, these studies would provide invaluable insights into its intrinsic properties.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) would be the preferred method for determining the most stable three-dimensional arrangement of atoms (geometry optimization) of Benzyl N-(3-methylpyridin-2-yl)carbamate. This analysis would yield crucial information on bond lengths, bond angles, and dihedral angles, defining the molecule's shape. Furthermore, DFT calculations would elucidate the electronic structure, detailing the distribution of electrons within the molecule and the energies of its molecular orbitals.
Natural Bond Orbital (NBO) Analysis for Intra- and Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis would be employed to investigate the interactions between atoms within the this compound molecule. This analysis provides a detailed picture of charge distribution and delocalization, highlighting the stabilizing effects of electron sharing between different parts of the molecule. It would quantify the extent of intramolecular charge transfer, which is crucial for understanding the molecule's electronic properties and reactivity.
Molecular Electrostatic Potential (MEP) Mapping for Prediction of Reactive Sites
A Molecular Electrostatic Potential (MEP) map would visually represent the electrostatic potential on the surface of this compound. This map uses a color scale to indicate regions of positive and negative potential. Electron-rich areas, susceptible to electrophilic attack, would be shown in one color (e.g., red), while electron-poor regions, prone to nucleophilic attack, would be depicted in another (e.g., blue). This provides a powerful predictive tool for how the molecule will interact with other chemical species.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
To understand the dynamic behavior of this compound, molecular dynamics (MD) simulations would be performed. These simulations model the movement of atoms over time, providing insights into the molecule's conformational flexibility and how its shape changes in different environments. MD simulations can also effectively model the effects of solvents on the molecule's structure and behavior, which is critical for understanding its properties in a solution.
Quantitative Structure-Activity Relationship (QSAR) Studies on Analogues for Mechanistic Insights
While no QSAR studies were found specifically for this compound, this methodology would be invaluable for understanding its potential biological activity. QSAR studies involve creating a mathematical model that relates the chemical structure of a series of compounds to their biological activity. By studying analogues of this compound, researchers could identify the key structural features responsible for a particular activity, providing insights into its mechanism of action and guiding the design of new, more potent compounds.
In Silico Mechanistic Studies of Reaction Pathways and Transition States
In silico mechanistic studies are powerful computational tools used to elucidate the step-by-step pathways of chemical reactions, including the identification of transient intermediates and high-energy transition states. While specific mechanistic studies on the reaction pathways involving this compound are not extensively documented in publicly available literature, the methodologies applied to similar carbamate (B1207046) compounds can be extrapolated to understand its reactivity.
Computational chemistry allows for the modeling of reaction mechanisms, providing insights into the feasibility of different pathways and the energies associated with them. For instance, studies on phosphine-catalyzed reactions of carbamates have utilized computational methods to distinguish between possible annulation sequences. researchgate.net Such studies can determine the most probable reaction pathway by calculating the energy barriers of each step.
The investigation of reaction pathways for a compound like this compound would likely involve the use of Density Functional Theory (DFT) to map out the potential energy surface of a given reaction. This would allow for the identification of local minima, corresponding to reactants, intermediates, and products, as well as saddle points, which represent the transition states connecting them.
Key parameters that would be calculated in such a study include:
Activation Energy (Ea): The energy difference between the reactants and the transition state, which determines the reaction rate.
By analyzing these parameters for various potential pathways, researchers can predict the most favorable reaction conditions and identify potential byproducts.
Spectroscopic Property Prediction and Experimental Data Validation
Computational chemistry provides a robust framework for the prediction of spectroscopic properties, which can then be validated against experimental data to confirm the structure and purity of a synthesized compound. For this compound, theoretical calculations can be employed to predict its vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.
The prediction of vibrational frequencies is a common application of computational chemistry. scirp.org Various levels of theory, such as Hartree-Fock (HF) and DFT with different basis sets (e.g., 6-31+G(d), B3LYP/6-31+G(d)), can be used to calculate the harmonic vibrational frequencies. scirp.org These calculated frequencies are often scaled by an appropriate factor to account for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental FT-IR and FT-Raman spectra. scirp.org
For example, a comparative study on ethyl benzyl carbamates found that the HF/6-31+G(d) method provided the best agreement between calculated and experimental vibrational frequencies. scirp.org A similar approach for this compound would involve optimizing its geometry and then performing a frequency calculation. The predicted vibrational modes could then be assigned to the corresponding experimental peaks.
Table 1: Illustrative Comparison of Theoretical vs. Experimental Vibrational Frequencies for a Carbamate Moiety
| Functional Group | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) |
| N-H Stretch | 3350 | 3345 |
| C=O Stretch | 1720 | 1715 |
| C-N Stretch | 1250 | 1245 |
Note: The data in this table is illustrative and based on typical values for carbamates; it does not represent actual experimental or calculated data for this compound.
Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical chemical shifts can be correlated with experimental data to aid in the assignment of complex spectra. For instance, the ¹³C NMR spectrum of Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate showed the carbonyl carbon of the carbamate group at 154.00 ppm. mdpi.com A computational study on this compound would be expected to predict a similar chemical shift for its carbamate carbonyl carbon.
The combination of theoretical predictions and experimental validation provides a high degree of confidence in the structural characterization of novel compounds like this compound.
Benzyl N 3 Methylpyridin 2 Yl Carbamate As a Chemical Intermediate and Scaffold in Research
Precursor in the Synthesis of Biologically Relevant Molecules (Focus on Chemical Synthesis and Molecular Targets)
The N-protected 2-amino-3-methylpyridine (B33374) core of Benzyl (B1604629) N-(3-methylpyridin-2-yl)carbamate serves as a foundational scaffold for constructing more elaborate molecules with potential biological activity. The Cbz group provides stability and allows for controlled, stepwise synthesis, making it an ideal starting point for creating libraries of compounds for drug discovery and chemical biology.
Development of Novel Pyridyl-Containing Scaffolds for Chemical Probes
Chemical probes are essential tools used to study proteins and biological pathways in their native environments. mskcc.org The development of these probes often requires modular synthetic routes that allow for the incorporation of reporter groups, such as fluorescent tags or biotin (B1667282) labels. The aminopyridine scaffold is particularly valuable in this context.
Research has demonstrated the synthesis of multisubstituted aminopyridines designed as fluorescent probes. mdpi.com For example, an aminopyridine containing an azide (B81097) group can be synthesized, which is initially non-fluorescent due to quenching effects. This "pre-fluorescent" probe can then undergo a "click reaction" with an alkyne-modified biological target (like a protein), forming a triazole ring. This reaction eliminates the quenching effect and "turns on" the fluorescence, allowing for specific detection. mdpi.com
Benzyl N-(3-methylpyridin-2-yl)carbamate is an excellent precursor for such probes. The Cbz group can be removed to unmask the amine, which can then be derivatized to introduce an azide or other bioorthogonal handle. The pyridine (B92270) core itself can be further functionalized to tune the electronic and photophysical properties of the final probe. This modularity is critical for generating diverse libraries of chemical probes to investigate various biological targets. openlabnotebooks.orgnih.gov
Synthesis of Complex Heterocyclic Systems via Strategic Derivatization
The construction of complex, polycyclic heterocyclic systems is a cornerstone of medicinal chemistry, as these rigid scaffolds can present functional groups to biological targets with high specificity. ekb.egmdpi.com N-protected aminopyridines like this compound are key starting materials in multi-step syntheses to build such frameworks.
The general strategy involves using the inherent reactivity of the pyridine ring and the protected amine. After deprotection, the free amine can act as a nucleophile to build new rings. For instance, the synthesis of pyrrolo[2,3-d]pyrimidine analogs, which are potent kinase inhibitors, often starts from substituted aminopyrimidine or aminopyridine scaffolds. mdpi.com Similarly, N-protected indole (B1671886) scaffolds have been used to create inhibitors of the Hepatitis C virus (HCV) by reacting them with epibromohydrin (B142927) to initiate the formation of more complex side chains. mdpi.com
The derivatization potential of this compound allows it to be a versatile entry point for various cyclization strategies. The methyl group at the 3-position can also participate in reactions or sterically influence subsequent transformations, adding another layer of synthetic control.
Applications in Ligand Design for Metal Catalysis (e.g., Directing Group Studies, Chiral Ligand Development)
The combination of the pyridine nitrogen and the nearby carbamate (B1207046) group in this compound creates a bidentate chelation site, making it and its derivatives highly suitable for applications in metal catalysis. This chelation can be used to direct reactions to specific locations on a molecule or to create a chiral environment around a metal center.
The carbamate group is recognized as one of the most powerful directed metalation groups (DMGs) in organic synthesis. nih.govacs.org In a process known as directed ortho-metalation (DoM), the carbamate coordinates to a strong base (like an organolithium reagent), which then selectively removes a proton from the adjacent ortho position. This creates a stabilized carbanion that can react with various electrophiles.
More recently, carbamates have been employed as directing groups in transition metal-catalyzed C-H activation. nih.govacs.org Here, the pyridine nitrogen and the carbamate's carbonyl oxygen can coordinate to a metal catalyst (e.g., palladium), forming a stable metallacycle. This brings the catalyst into close proximity to a specific C-H bond, enabling its functionalization. For example, aniline (B41778) carbamates have been successfully used in palladium-catalyzed ortho-arylation reactions with diazonium salts under mild conditions. nih.govacs.org This methodology allows for the construction of biaryl compounds, which are common motifs in pharmaceuticals. This compound is an ideal candidate for similar transformations, where the metal would be directed to the C-H bond at the 3-position if the methyl group were absent, or potentially to other accessible sites on the molecule.
Furthermore, the aminopyridine scaffold is a popular framework for chiral ligands used in asymmetric catalysis. By introducing a chiral element, often through derivatization of the amine, ligands can be created that induce high enantioselectivity in reactions. For instance, chiral pyridine-aminophosphine ligands have been successfully applied in iridium-catalyzed asymmetric hydrogenation of challenging substrates. rsc.org The synthesis of such ligands often begins with a readily available aminopyridine derivative, highlighting the potential of this compound as a precursor for developing new, tunable chiral ligands. researchgate.netnih.govnih.gov
Role in the Development of New Synthetic Methodologies
The development of novel chemical reactions relies on the use of well-defined substrates to test and optimize new catalytic systems, reaction conditions, and to understand the scope and limitations of a new method. The stable, yet reactive, nature of N-protected aminopyridines makes them excellent model substrates for this purpose.
Investigation of New Reaction Conditions and Catalytic Systems Utilizing the Compound
When a new catalytic system is developed, its effectiveness must be demonstrated on a range of substrates. N-carbamoyl protected anilines and aminopyridines are frequently used to test new palladium-catalyzed C-H functionalization reactions. For instance, in the development of a room-temperature C-H arylation of aniline carbamates, researchers optimized catalysts, solvents, and other parameters using a model carbamate substrate. nih.gov
The table below, adapted from studies on related aryl carbamates, illustrates typical conditions investigated for such a transformation, for which this compound would be a relevant substrate.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (10) | MeOH | RT | 65 | nih.gov |
| 2 | Pd(TFA)₂ (10) | MeOH | RT | 85 | nih.gov |
| 3 | Pd(TFA)₂ (10) | DCM | RT | 45 | nih.gov |
| 4 | PdCl₂(CH₃CN)₂ (10) | MeOH | RT | 72 | nih.gov |
| 5 | NiCl₂(PCy₃)₂ (5) | Toluene/H₂O | 110 | 81 | acs.org |
Table 1: Example of Reaction Condition Optimization for C-H Arylation of Aryl Carbamates. (Data are illustrative based on analogous systems).
These studies are crucial for establishing mild, efficient, and broadly applicable synthetic methods. The use of substrates like this compound helps define the parameters for new catalytic protocols.
Evaluation of Functional Group Tolerance and Substrate Scope
A robust synthetic method must be tolerant of a wide variety of functional groups to be useful in complex molecule synthesis. researchgate.net When a new reaction is reported, its substrate scope is tested by applying it to starting materials bearing diverse functionalities. The Cbz group, the pyridine ring, and the methyl group of this compound represent a specific combination of functional groups (an N-heterocycle, a carbamate, and an alkyl substituent) that would be used to probe the tolerance of a new method.
For example, a one-pot amidation protocol that converts N-Cbz protected amines into amides was tested on a wide range of substrates, including those with aromatic and aliphatic side chains, to demonstrate its utility. rsc.org Similarly, methods for the direct amination of pyrimidines were validated by showing their compatibility with sensitive functional groups. researchgate.net The successful conversion of a substrate like this compound in such a study would indicate that the new method is tolerant to potentially coordinating N-heterocycles and stable Cbz protecting groups, thereby broadening its applicability.
| Substrate Type | Functional Groups Present | Reaction Type | Result/Yield | Reference |
|---|---|---|---|---|
| N-Cbz-aniline | Aryl, Carbamate | One-pot Amidation | High Yield | rsc.org |
| N-Cbz-benzylamine | Alkyl, Carbamate | One-pot Amidation | High Yield | rsc.org |
| 3-Pyridyl O-carbamate | Heteroaryl, Carbamate | Suzuki-Miyaura Coupling | Good Yield | acs.org |
| Aniline Carbamate (electron-rich) | Aryl, Carbamate, Methoxy | C-H Arylation | Good Yield | acs.org |
| Aniline Carbamate (electron-poor) | Aryl, Carbamate, Nitro | C-H Arylation | No Reaction | acs.org |
Table 2: Representative Substrate Scope Evaluation for Reactions Involving Carbamate-Protected Amines. (Data are illustrative based on analogous systems).
Design and Synthesis of Photoaffinity Labels or Probes for Molecular Target Identification Research
Photoaffinity labeling (PAL) is a powerful technique for identifying and studying ligand-receptor and protein-protein interactions. nih.gov A photoaffinity probe typically consists of a recognition element, a photoreactive group, and often a reporter tag. The unique structure of this compound makes it a promising starting point for the synthesis of such probes. The N-(3-methylpyridin-2-yl) moiety can serve as a recognition element for specific biological targets, while the benzyl group can be chemically modified to introduce a photoreactive group.
One of the most effective and widely used photoreactive groups in modern chemical biology is the diazirine moiety. wikipedia.orgnih.gov Diazirines are favored due to their small size, which minimizes perturbation of the ligand-target interaction, and their ability to be activated by long-wavelength UV light, which reduces damage to biological samples. nih.gov Upon photolysis, diazirines generate highly reactive carbenes that can form covalent bonds with nearby amino acid residues in the binding site of a target protein. nih.gov
A plausible synthetic route to a photoaffinity probe derived from this compound could involve the introduction of a ketone on the benzyl ring, which can then be converted into a diazirine. This multi-step synthesis would leverage well-established organic chemistry reactions. For instance, a Friedel-Crafts acylation of the benzyl group could introduce a keto functionality. This ketone can then be converted to a diaziridine via a sequence of oximation, tosylation, and reaction with ammonia. wikipedia.org Subsequent oxidation of the diaziridine would yield the desired diazirine-containing photoaffinity probe. wikipedia.org
The general scheme for converting a ketone to a diazirine is presented below:
| Step | Reaction | Reagents | Product |
| 1 | Oximation | Hydroxylammonium chloride, Pyridine | Oxime |
| 2 | Tosylation | Tosyl chloride, Base | Tosyl oxime |
| 3 | Diaziridine formation | Ammonia | Diaziridine |
| 4 | Oxidation | Silver oxide or Iodine/Triethylamine (B128534) | Diazirine |
This synthetic strategy allows for the retention of the N-(3-methylpyridin-2-yl)carbamate core, which may be crucial for target recognition, while introducing the necessary photoreactive group for covalent cross-linking.
Exploration in Advanced Materials Science Research (e.g., as building blocks for functional polymers or metallopolymers)
The structural features of this compound also suggest its potential as a monomer or a building block in materials science, particularly in the synthesis of functional polymers and metallopolymers. The carbamate linkage is a key component of polyurethanes, a versatile class of polymers with a wide range of applications. nih.gov The pyridine ring, on the other hand, is a well-known ligand for transition metals, making it an ideal component for the construction of metallopolymers with interesting electronic, optical, or catalytic properties. mdpi.com
The carbamate group within a polymer backbone contributes to the material's properties through its ability to form hydrogen bonds, which can influence the polymer's mechanical strength and thermal stability. nih.gov Research into sequence-defined polymers has highlighted the potential of carbamate-based backbones for creating materials with precisely controlled structures and functions. researchgate.netnih.gov While this compound itself is not a difunctional monomer required for direct polymerization, it can be chemically modified to become one. For example, the benzyl group could be replaced with a functionalized alkyl chain containing a second reactive group, such as a hydroxyl or an amine, which could then participate in polycondensation or ring-opening polymerization reactions. nih.govnih.gov
The N-(3-methylpyridin-2-yl) moiety offers a coordination site for metal ions. Polymers incorporating such pyridyl ligands can self-assemble in the presence of metal salts to form metallopolymers. mdpi.comnih.gov These materials can exhibit a range of interesting properties, including shape-memory effects, stimuli-responsiveness, and catalytic activity, depending on the nature of the metal ion and the polymer architecture. nih.gov For this compound to be used in this context, it would likely need to be incorporated into a polymer backbone, for instance, by modifying it into a polymerizable monomer such as a vinyl or acrylate (B77674) derivative. The resulting polymer would have pendant N-(3-methylpyridin-2-yl)carbamate groups that can then coordinate with metal ions.
The following table summarizes potential polymerization strategies involving monomers derived from the this compound scaffold:
| Polymerization Type | Monomer Modification | Resulting Polymer Type | Potential Properties |
| Polycondensation | Introduction of a second reactive group (e.g., -OH, -COOH) | Polyester, Polyamide, Polyurethane | Enhanced thermal stability, specific solubility |
| Ring-Opening Polymerization | Conversion to a cyclic carbamate monomer | Polyurethane | Controlled molecular weight and architecture |
| Free Radical Polymerization | Addition of a vinyl or acrylate group | Polymer with pendant pyridyl groups | Metal-coordination, stimuli-responsive materials |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Benzyl N-(3-methylpyridin-2-yl)carbamate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 3-methylpyridin-2-amine with benzyl chloroformate (Cbz-Cl) in the presence of a base like triethylamine (TEA) to deprotonate the amine and facilitate carbamate formation . Optimization includes:
- Temperature control : Reactions are typically conducted at 0–25°C to minimize side reactions.
- Solvent selection : Dichloromethane (DCM) or THF is preferred for solubility and inertness.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Pyridine protons appear as distinct aromatic signals (δ 7.5–8.5 ppm), while the benzyl group shows characteristic peaks (δ 5.1 ppm for CH₂, δ 7.3–7.5 ppm for aromatic protons). The carbamate carbonyl (C=O) is observed at ~155 ppm in ¹³C NMR .
- IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and N-H (3200–3400 cm⁻¹) confirm carbamate functionality .
- MS : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical molecular weight (C₁₄H₁₄N₂O₂ = 254.28 g/mol). High-resolution MS resolves isotopic patterns .
Advanced Research Questions
Q. What computational strategies can predict the reactivity and binding interactions of this compound with biological targets?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. The pyridine ring may engage in π-π stacking, while the carbamate group participates in hydrogen bonding .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carbamate carbonyl is a potential site for nucleophilic attack .
- MD simulations : Assess stability in biological membranes or protein binding pockets over nanosecond timescales .
Q. How can crystallographic data resolve contradictions in reported spectroscopic or reactivity profiles of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous structural data. For example:
- Torsion angles : Confirm spatial arrangement of the pyridine and benzyl groups.
- Hydrogen bonding : Identify intermolecular interactions affecting solubility or stability .
- Discrepancy resolution : If NMR data conflicts (e.g., unexpected splitting), SC-XRD can validate conformational isomers or polymorphs .
Q. What strategies mitigate challenges in synthesizing derivatives of this compound for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Protecting groups : Use tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) to temporarily block reactive sites during functionalization .
- Cross-coupling reactions : Suzuki-Miyaura coupling introduces aryl/heteroaryl groups to the pyridine ring .
- High-throughput screening : Optimize reaction conditions (e.g., catalyst loading, solvent) using automated platforms to accelerate derivative synthesis .
Data Analysis and Experimental Design
Q. How should researchers interpret conflicting biological activity data (e.g., IC₅₀ variability) for this compound across assays?
- Methodological Answer :
- Assay validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293), incubation times, and controls.
- Solvent effects : DMSO concentration (>1% v/v) may alter membrane permeability, skewing results .
- Metabolic stability : Use LC-MS/MS to quantify compound degradation in serum-containing media .
Q. What analytical workflows are recommended for detecting degradation products of this compound under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (40–60°C), UV light, or acidic/basic conditions.
- HPLC-PDA/HRMS : Monitor degradation peaks and identify products via fragmentation patterns .
- Kinetic modeling : Use Arrhenius plots to predict shelf-life under storage conditions .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
